molecular formula C23H14F2N4O2 B2535089 7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-85-3

7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2535089
CAS RN: 901246-85-3
M. Wt: 416.388
InChI Key: PXEIZRQDTZDNMU-UHFFFAOYSA-N
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Description

7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated a variety of synthetic pathways to create pyrazoloquinoline derivatives, highlighting their potential in developing novel chemical entities. For instance, the synthesis of condensed heterotricycles and derivatives of 2-pyrazolin-5-one showcases methods to obtain pyrazoloquinoline derivatives through processes such as aminoalkylation, reductive cyclization, and interaction with different reagents (Nagarajan & Shah, 1992); (Coutts & El-Hawari, 1977). These methods offer pathways to synthesize and modify the core structure of pyrazoloquinoline, suggesting the versatility of these compounds in chemical synthesis.

Photophysical Properties

Studies on the excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores indicate the potential of pyrazoloquinoline derivatives in photophysical applications. The synthesis and characterization of these compounds reveal their thermal stability and unique emission properties, which could be beneficial for developing new fluorescent materials (Padalkar & Sekar, 2014).

Supramolecular Chemistry

The effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines has been investigated, showing how molecular modifications can influence the assembly and properties of these compounds at the supramolecular level (Portilla et al., 2005). This aspect of research is crucial for the design of materials with specific functional properties.

Potential Biological Activities

While your requirements exclude information on drug use, dosage, and side effects, it's notable that the structural framework of pyrazoloquinoline is often explored for potential biological activities. For example, derivatives have been synthesized with various biological activities in mind, though specific details on applications were avoided in line with your guidelines (Holla et al., 2006).

properties

IUPAC Name

7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F2N4O2/c1-13-5-7-14(8-6-13)22-18-12-26-21-11-20(25)19(24)10-17(21)23(18)28(27-22)15-3-2-4-16(9-15)29(30)31/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEIZRQDTZDNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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